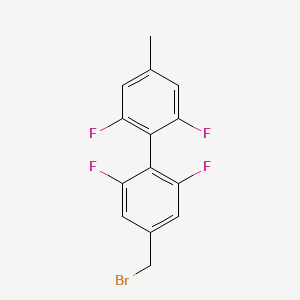
4-(Bromomethyl)-2,2',6,6'-tetrafluoro-4'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or amines.
Coupling Products: Biphenyl derivatives with various substituents can be synthesized through coupling reactions.
Applications De Recherche Scientifique
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Synthetic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials with specific electronic or photophysical properties.
Pharmaceutical Research: It can be used in the synthesis of potential drug candidates by modifying its structure to enhance biological activity.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates facilitate the substitution or coupling processes by interacting with nucleophiles or catalysts .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)phenol: Utilized in the production of polymers and as a precursor for other brominated compounds.
Uniqueness
4-(Bromomethyl)-2,2’,6,6’-tetrafluoro-4’-methyl-1,1’-biphenyl is unique due to the presence of multiple fluorine atoms, which impart distinct electronic properties and reactivity compared to other bromomethylated compounds. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propriétés
Numéro CAS |
646508-11-4 |
|---|---|
Formule moléculaire |
C14H9BrF4 |
Poids moléculaire |
333.12 g/mol |
Nom IUPAC |
2-[4-(bromomethyl)-2,6-difluorophenyl]-1,3-difluoro-5-methylbenzene |
InChI |
InChI=1S/C14H9BrF4/c1-7-2-9(16)13(10(17)3-7)14-11(18)4-8(6-15)5-12(14)19/h2-5H,6H2,1H3 |
Clé InChI |
ZPDIRFHLCWOOFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)C2=C(C=C(C=C2F)CBr)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


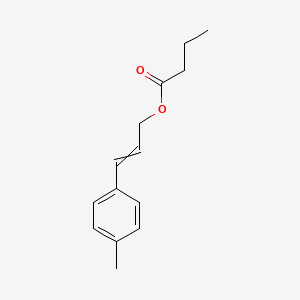
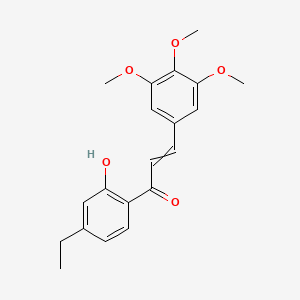
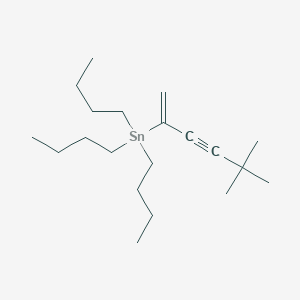
![Acetic acid;3-(2,2-dimethylbut-3-enyl)bicyclo[3.1.0]hex-2-en-2-ol](/img/structure/B15168956.png)
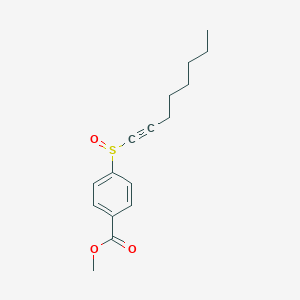
![5-Chloro-N-[4-cyano-2-(trifluoromethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B15168975.png)
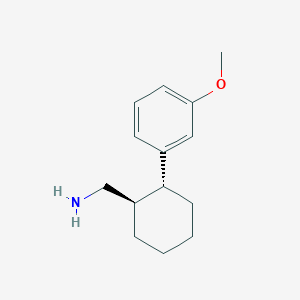
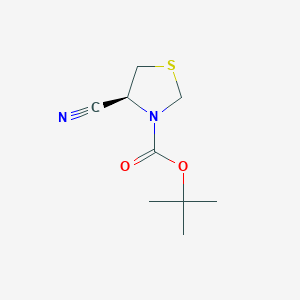
![1-[1-(4-Methylbenzene-1-sulfonyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B15169005.png)
![N-[(2R)-2-Methyl-1-phenyldodecan-2-yl]acetamide](/img/structure/B15169014.png)
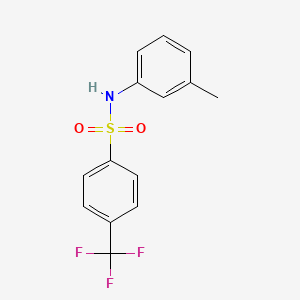
![Trimethyl{3-[1-(thiophen-3-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B15169020.png)
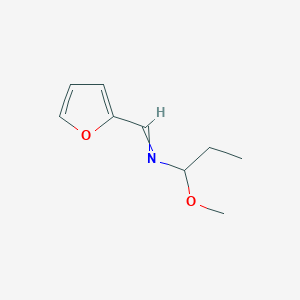
![5-{[3,4-Bis(decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15169032.png)
